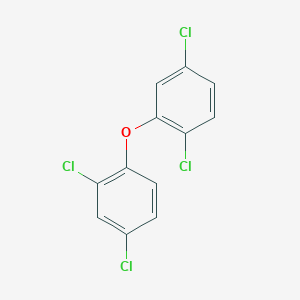

2,2',4,5'-Tetrachlorodiphenyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2',4,5'-Tetrachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl4O and its molecular weight is 308 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Toxicological Studies

Overview of Toxicity

PCB 52 has been implicated in a range of toxicological effects, including endocrine disruption, carcinogenicity, and developmental toxicity. Research has demonstrated that exposure to PCBs can lead to adverse health outcomes in both humans and wildlife. Notably, studies have shown that maternal exposure to PCBs can result in developmental abnormalities in offspring.

Case Study: Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity of PCB 52. For instance, a study evaluated the effects of PCB exposure on pregnant rats. The findings revealed that higher doses led to increased rates of fetal malformations and reduced fetal weights. Specifically, doses of 2 mg/kg/day resulted in significant increases in malformed fetuses and resorptions compared to controls .

Table 1: Effects of PCB 52 on Fetal Development

| Dose (mg/kg/day) | Malformed Fetuses (%) | Average Fetal Weight (g) |

|---|---|---|

| 0 | 5 | 8.5 |

| 2 | 15 | 7.0 |

| 4 | 30 | 6.5 |

| 8 | 50 | 5.0 |

Environmental Monitoring

Persistence in the Environment

PCB compounds are known for their stability and resistance to degradation, making them persistent environmental pollutants. PCB 52's presence in soil and water systems has raised concerns regarding bioaccumulation in food chains.

Case Study: Environmental Impact Assessment

Research conducted on sediment samples from industrial areas revealed detectable levels of PCB 52, indicating ongoing contamination issues. The assessment highlighted the need for regular monitoring and remediation efforts to mitigate the risks associated with PCB exposure in aquatic ecosystems .

Metabolomic Studies

Metabolism and Biotransformation

Recent studies have investigated the metabolic pathways of PCB 52 in various organisms. In vitro experiments using hepatic microsomes from rats demonstrated that PCB 52 undergoes biotransformation, resulting in hydroxylated metabolites. These metabolites may possess different toxicological profiles compared to the parent compound .

Table 2: Metabolites of PCB 52 Identified in Rat Hepatic Microsomes

| Metabolite | Detection Method | Toxicological Implications |

|---|---|---|

| Hydroxylated PCB | LC-MS | Potential endocrine disruptor |

| Conjugated Metabolite | HPLC | Reduced bioavailability |

Potential Therapeutic Applications

Despite its toxicological profile, some research has explored potential therapeutic applications of PCBs due to their structural properties. For example, certain derivatives have shown promise as anti-inflammatory agents in preclinical models.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of hydroxylated PCB metabolites derived from PCB 52. The results suggested that these metabolites could inhibit pro-inflammatory cytokine production in cultured macrophages, indicating a potential avenue for therapeutic development .

特性

CAS番号 |

155999-92-1 |

|---|---|

分子式 |

C12H6Cl4O |

分子量 |

308 g/mol |

IUPAC名 |

1,4-dichloro-2-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H |

InChIキー |

XIXPEFLLHQAIOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |

Key on ui other cas no. |

155999-92-1 |

同義語 |

2,4-Dichlorophenyl 2,5-dichlorophenyl ether |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。